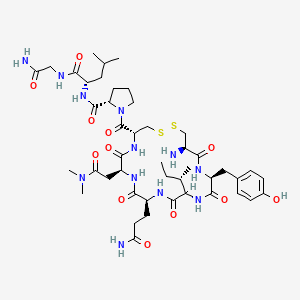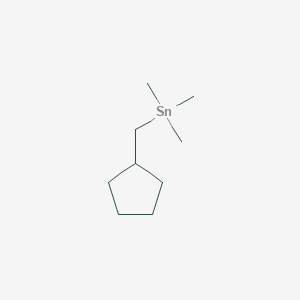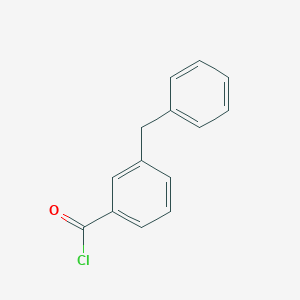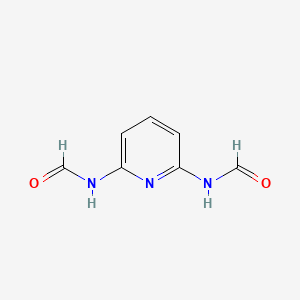![molecular formula C8H8O2 B14458347 Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione CAS No. 74458-16-5](/img/structure/B14458347.png)
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is known for its strained ring system, which makes it an interesting subject for chemical research and applications. The molecular formula of this compound is C8H10O2, and it has a molecular weight of 138.16 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione typically involves the use of a rhodium (I) complex as a catalyst. One common method is the one-pot procedure starting from terminal aryl alkynes. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: The compound can undergo substitution reactions, particularly at the strained ring positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Rhodium (I) complexes and other transition metal catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of diketones, while reduction can result in the formation of less strained bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and polymer chemistry.
Biology: Research on the biological activity of this compound is limited, but its unique structure makes it a potential candidate for studying enzyme interactions and molecular recognition.
Medicine: The compound’s strained ring system may be explored for developing new pharmaceuticals with unique mechanisms of action.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione involves its interaction with molecular targets through its strained ring system. The compound can undergo [4+2] cycloaddition reactions, which are facilitated by the strain in the bicyclic structure . This mechanism allows the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]oct-1-ene, 7-exo-ethenyl-: This compound has a similar bicyclic structure but with different substituents.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring system.
Camphor: A bicyclic compound with a more complex structure and different functional groups.
Uniqueness
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione is unique due to its highly strained ring system, which imparts distinct reactivity and makes it a valuable compound for various chemical applications. Its ability to undergo [4+2] cycloaddition reactions sets it apart from other bicyclic compounds.
Propriétés
Numéro CAS |
74458-16-5 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
bicyclo[4.2.0]oct-1(6)-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-4H2 |
Clé InChI |
ZLYJRASDAZTQQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)



![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)



